molecular formula C8H10N2OS B1274649 2-Propylsulfanyl-pyrimidine-5-carbaldehyde CAS No. 876890-33-4

2-Propylsulfanyl-pyrimidine-5-carbaldehyde

Cat. No.: B1274649
CAS No.: 876890-33-4
M. Wt: 182.25 g/mol
InChI Key: WIMOKHQOYWCCPI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with propylsulfanyl groups under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods are not widely documented, suggesting that this compound is mainly produced on a smaller scale for research purposes.

Chemical Reactions Analysis

2-Propylsulfanyl-pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The propylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Propylsulfanyl-pyrimidine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

2-Propylsulfanyl-pyrimidine-5-carbaldehyde can be compared with other pyrimidine derivatives, such as:

  • 2-Methylthio-pyrimidine-5-carbaldehyde
  • 2-Ethylthio-pyrimidine-5-carbaldehyde

These compounds share similar structural features but differ in their alkylthio groups. The unique propylsulfanyl group in this compound may confer distinct chemical properties and biological activities, making it a valuable compound for specific research applications .

Biological Activity

2-Propylsulfanyl-pyrimidine-5-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with propylsulfanyl groups under controlled conditions. Various synthetic routes can be employed, depending on the desired purity and yield. The compound's molecular weight is 182.25 g/mol, and its CAS number is 876890-33-4.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it can modulate oxidative stress and influence cellular signaling pathways, although the precise mechanisms remain under investigation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, it has been evaluated against various cancer cell lines using the MTT assay, showing promising results in inhibiting cell proliferation.

Cell Line IC50 (µM) Reference
SiHa0.09
A5490.03
MCF-70.12

In a comparative study, derivatives of pyrimidine compounds demonstrated greater activity than standard chemotherapeutics like etoposide .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro tests showed significant activity against various bacterial strains:

Microbial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
E. coli500-1000
S. aureus500-1000
C. albicansNot determined

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects, particularly in relation to Alzheimer's disease. The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline:

Activity Inhibition (%) Standard Drug
AChE Inhibition16.00Donepezil
Proteinase Denaturation17.55Diclofenac Sodium
Proteinase Activity16.25-

These results suggest that the compound may have therapeutic implications for neurodegenerative diseases .

Case Studies

  • Anticancer Evaluation : In a study evaluating various pyrimidine derivatives, compound variants were tested against multiple cancer cell lines, revealing that some modifications significantly enhanced their anticancer efficacy compared to standard agents like etoposide .
  • Antimicrobial Testing : A series of synthesized pyrimidine derivatives were tested for antibacterial activity against E. coli and S. aureus, demonstrating promising MIC values that indicate their potential as effective antibacterial agents .

Properties

IUPAC Name

2-propylsulfanylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-2-3-12-8-9-4-7(6-11)5-10-8/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMOKHQOYWCCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390281
Record name 2-Propylsulfanyl-pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876890-33-4
Record name 2-Propylsulfanyl-pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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